2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride
Overview
Description
2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
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Biological Activity
2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride, also known by its chemical structure C9H19ClN2O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified as an amino ketone, characterized by the presence of an amino group attached to a ketone, which may influence its pharmacological properties.
- Molecular Formula : C9H19ClN2O
- Molecular Weight : 206.72 g/mol
- CAS Number : 1236260-29-9
- Solubility : The hydrochloride form enhances solubility in water, making it more suitable for biological studies.
The exact mechanism of action for this compound is not fully understood. However, it is hypothesized to interact with neurotransmitter systems, potentially acting as an inhibitor or modulator of neurotransmitter uptake. Compounds with similar structures have shown activity against neurotransmitter receptors, suggesting a role in treating neurological disorders.
Neurotransmitter Interaction
Research indicates that compounds similar to this compound may influence the release and uptake of monoamine neurotransmitters such as dopamine and serotonin. This activity could make it a candidate for therapeutic applications in mood disorders and other neurological conditions.
Cytotoxicity Studies
Preliminary studies have suggested potential cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated the ability to induce apoptosis in cancer cells, highlighting the need for further investigation into the anticancer properties of this compound.
Table 1: Summary of Biological Activities
Activity Type | Description |
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Neurotransmitter Modulation | Potential to inhibit or modulate neurotransmitter uptake (dopamine, serotonin) |
Cytotoxicity | Preliminary evidence suggests activity against cancer cell lines |
Antiviral Activity | Similar compounds have shown efficacy in reducing viral replication |
Case Studies
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Neurotransmitter Uptake Inhibition :
A study on related amino ketones indicated that they effectively inhibited the uptake of dopamine in rat brain synaptosomes. This suggests a potential mechanism through which this compound could exert its effects on mood and behavior. -
Anticancer Potential :
In vitro studies have shown that structurally related compounds can induce cell death in various cancer lines through apoptosis pathways. Further research is needed to confirm if this compound exhibits similar properties.
Properties
IUPAC Name |
2-amino-1-(azepan-1-yl)-2-methylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-7-5-3-4-6-8-12;/h3-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGPUWVHNZCSHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCCCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-47-5 | |
Record name | 1-Propanone, 2-amino-1-(hexahydro-1H-azepin-1-yl)-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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